REACTION_CXSMILES
|
C(O[C:4](=[O:20])[C:5](=[CH:11][NH:12][C:13]1[CH2:18][CH2:17][CH2:16][C:15](=[O:19])[CH:14]=1)[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.C1(OC2C=CC=CC=2)C=CC=CC=1>CCCCCC>[CH2:9]([O:8][C:6]([C:5]1[C:4](=[O:20])[C:14]2[C:15](=[O:19])[CH2:16][CH2:17][CH2:18][C:13]=2[NH:12][CH:11]=1)=[O:7])[CH3:10]
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Name
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2-[(3-oxo-cyclohex-1-enylamino)-methylene]-malonic acid diethyl ester
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Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CNC1=CC(CCC1)=O)=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
|
CCCCCC
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was refluxed for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
The resulting solid was isolated via filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=CNC=2CCCC(C2C1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 722.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |